

Laporolimus: A Deep Dive into its Chemical Profile and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laporolimus*

Cat. No.: *B15562688*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **Laporolimus**, a macrocyclic lactone with significant immunosuppressive properties. As a derivative of rapamycin, **Laporolimus** is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling node in cellular growth, proliferation, and survival.

Chemical Structure and Properties

Laporolimus is a complex macrocyclic compound with the chemical formula C58H89NO14.[\[1\]](#) [\[2\]](#) Its systematic IUPAC name is [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]cyclohexanecarboxylate. The compound is registered under the CAS number 1504576-27-5.[\[1\]](#) [\[2\]](#)

Property	Value	Source
Molecular Formula	C58H89NO14	PubChem ^[1] ^[2]
Molecular Weight	1024.3 g/mol	DC Chemicals ^[1]
IUPAC Name	<p>[(1R,2R,4S)-4-[(2R)-2- [(1R,9S,12S,15R,16E,18R,19 R,21R,23S,24E,26E,28E,30S, 32S,35R)-1,18-dihydroxy- 19,30-dimethoxy- 15,17,21,23,29,35- hexamethyl-2,3,10,14,20- pentaexo-11,36-dioxa-4- azatricyclo[30.3.1.04,9]hexatri aconta-16,24,26,28-tetraen- 12-yl]propyl]-2- methoxycyclohexyl] cyclohexanecarboxylate</p>	PubChem ^[2]
CAS Number	1504576-27-5	DC Chemicals ^[1] , PubChem ^[2]

Synthesis of Laporolimus

A detailed, publicly available experimental protocol for the synthesis of **Laporolimus** is not readily found in the scientific literature or patent databases. However, based on the synthesis of structurally similar rapamycin analogs, such as everolimus and temsirolimus, a generalized synthetic approach can be inferred.

The synthesis of **Laporolimus** would likely start from rapamycin, a readily available fermentation product from the bacterium *Streptomyces hygroscopicus*. The core of the synthesis would involve the selective modification of the hydroxyl group at the C42 position of the rapamycin macrocycle.

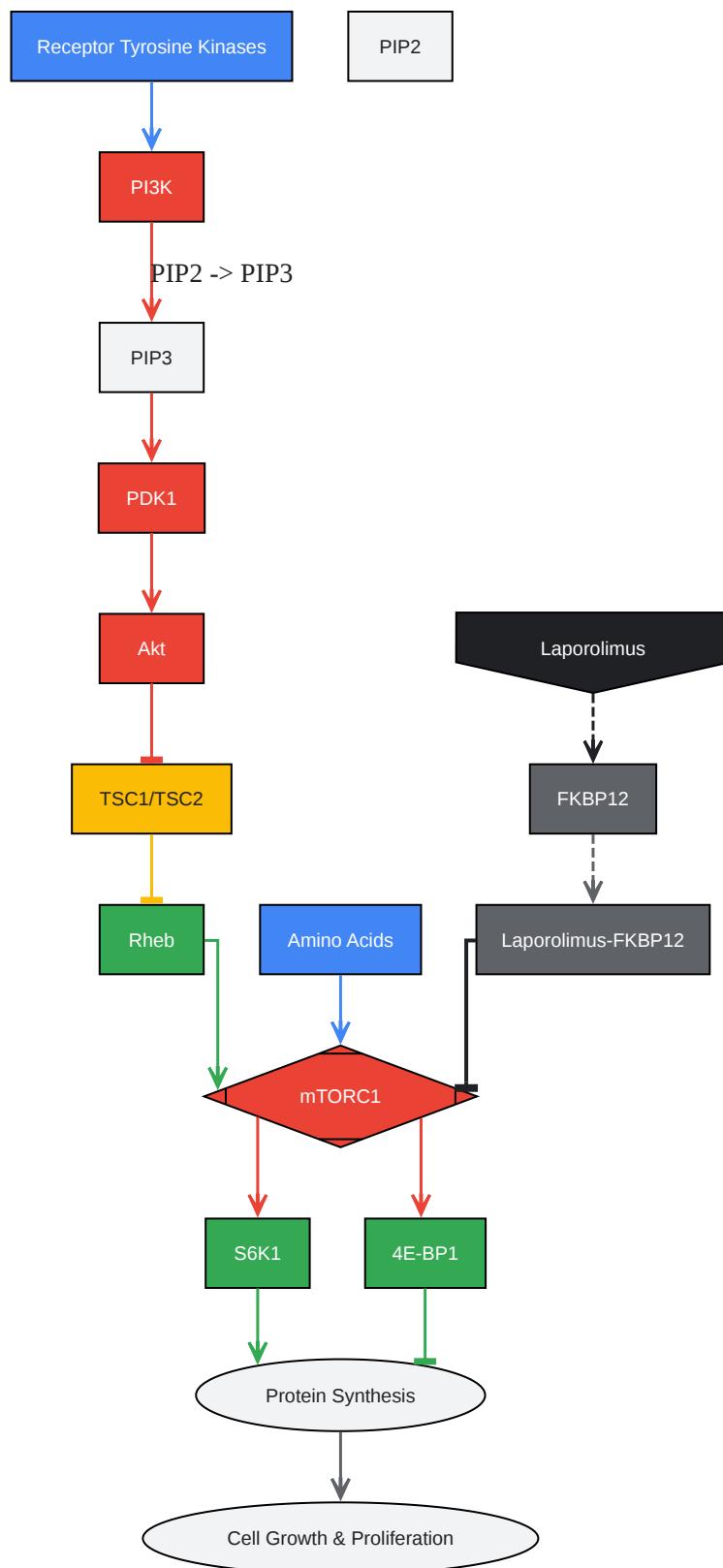
Generalized Synthetic Scheme:

A plausible synthetic route would involve the following key steps:

- Protection of Hydroxyl Groups: To achieve selective modification, other reactive hydroxyl groups in the rapamycin molecule, particularly at the C31 position, may need to be protected using appropriate protecting groups.
- Alkylation/Esterification at C42: The free hydroxyl group at the C42 position would then be reacted with a suitable cyclohexanecarboxylate derivative. This reaction could be an esterification using an activated cyclohexanecarboxylic acid or an alkylation with a cyclohexanecarboxymethyl halide or triflate. The reaction would likely be carried out in the presence of a non-nucleophilic base to facilitate the reaction.
- Deprotection: Following the successful modification at the C42 position, the protecting groups on other hydroxyl groups would be removed under specific conditions that do not affect the newly formed ester linkage.
- Purification: The final product, **Laporolimus**, would be purified from the reaction mixture using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

It is important to note that this is a generalized scheme, and the specific reagents, reaction conditions, and purification methods would need to be optimized to achieve a good yield and purity of **Laporolimus**.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway


Laporolimus, like other rapamycin analogs, exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR).^{[3][4]} mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.^{[5][6]} It integrates signals from various upstream pathways, including growth factors and nutrients.^[7]

mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^[5] **Laporolimus**, by forming a complex with the intracellular protein FKBP12, primarily targets and inhibits the function of mTORC1.^{[5][8]}

The inhibition of mTORC1 by the **Laporolimus**-FKBP12 complex disrupts the phosphorylation of key downstream effectors, including:

- S6 Kinase 1 (S6K1): A key regulator of protein synthesis and cell size.
- Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): A repressor of translation initiation.

By inhibiting the phosphorylation of these substrates, **Laporolimus** effectively blocks the translation of key mRNAs required for cell cycle progression and proliferation, leading to a G1 phase cell cycle arrest.

[Click to download full resolution via product page](#)

Caption: The mTOR signaling pathway and the inhibitory action of **Laporolimus**.

Conclusion

Laporolimus is a significant derivative of rapamycin with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of the mTOR signaling pathway. While specific, publicly available synthesis protocols are limited, its preparation can be logically deduced from the established chemistry of related compounds. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the key chemical and biological aspects of this potent immunosuppressive agent. Further research into its synthesis and clinical applications is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Laporolimus Datasheet DC Chemicals [dcchemicals.com]
- 2. Laporolimus | C58H89NO14 | CID 172866239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. List of MTOR inhibitors - Drugs.com [drugs.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Laporolimus: A Deep Dive into its Chemical Profile and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562688#laporolimus-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com